
4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine
Overview
Description
4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine is a heterocyclic organic compound with the molecular formula C6H6Cl2N2S. It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of chloro, chloromethyl, and methylsulfanyl substituents at positions 4, 6, and 2, respectively. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine can be achieved through several methods. One common synthetic route involves the chloromethylation of 1,3-dichloro-5-bromopyrimidine using chloromethyl methyl ether, followed by further chlorination with thionyl chloride . The reaction conditions typically involve the use of organic solvents such as ethanol, xylene, and formic acid. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the chloro groups, typically using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Structure
The molecular formula for 4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine is . The compound features a pyrimidine ring with two chlorine substituents and a methylthio group, contributing to its reactivity and versatility in chemical synthesis.
Antiviral Agents
This compound has been investigated for its potential as an intermediate in the synthesis of antiviral drugs. Research indicates that derivatives of this compound exhibit activity against viral infections by inhibiting viral replication mechanisms. For instance, pyrimidine derivatives have shown efficacy against viruses such as HIV and influenza .
Anticancer Activity
The compound also plays a crucial role in the synthesis of anticancer agents. Studies have demonstrated that certain derivatives derived from this compound possess significant antiproliferative properties against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell growth.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative effects of several derivatives of this compound against human cancer cell lines. The results indicated varying degrees of activity, with some compounds exhibiting IC50 values below 10 µM, indicating potent activity against cancer cell proliferation .
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
Derivative A | 5.0 | MCF-7 (Breast) |
Derivative B | 8.0 | HeLa (Cervical) |
Derivative C | 9.5 | A549 (Lung) |
Herbicides and Pesticides
Beyond its medicinal applications, this compound is also utilized in agricultural chemistry as an intermediate for synthesizing herbicides and pesticides. Its ability to disrupt biological pathways in plants makes it a candidate for developing effective agrochemicals .
Case Study: Herbicidal Activity
Research has demonstrated that certain derivatives derived from this compound exhibit herbicidal properties by inhibiting specific enzymatic pathways in target weeds. Field trials have shown effective control of weed populations with minimal impact on crop yield, highlighting its potential as a selective herbicide .
Mechanism of Action
The mechanism of action of 4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological processes. The methylsulfanyl group can undergo oxidation or reduction, further modulating the compound’s activity and interactions.
Comparison with Similar Compounds
4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine can be compared with other similar compounds, such as:
4-Chloro-6-methylpyrimidine: Lacks the chloromethyl and methylsulfanyl groups, resulting in different reactivity and applications.
4-Chloro-6-methylaminopyrimidine: Contains a methylamino group instead of the chloromethyl and methylsulfanyl groups, leading to different biological activities and uses.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity, making it valuable in various scientific and industrial applications.
Biological Activity
4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, which includes a chloro and a methylsulfanyl group, suggests a mechanism of action that could influence various biological pathways. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical formula for this compound is . Its structural representation can be summarized as follows:
- Pyrimidine Ring : A six-membered ring containing nitrogen atoms at positions 1 and 3.
- Chloro Groups : Present at positions 4 and 6, influencing reactivity and biological activity.
- Methylsulfanyl Group : Located at position 2, contributing to the compound's unique properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The chloro groups may enhance binding affinity to enzymes involved in metabolic pathways.
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, suggesting potential antimicrobial properties.
- Cell Proliferation Modulation : Research indicates that pyrimidine derivatives can influence cell cycle regulation and apoptosis in cancer cells.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Antimicrobial Activity
A study evaluated the antimicrobial properties of various pyrimidine derivatives, including this compound. The compound demonstrated significant inhibition against:
- Staphylococcus aureus (MIC = 50 µM)
- Escherichia coli (MIC = 75 µM)
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Properties
In vitro studies on human cancer cell lines indicated that this compound could effectively inhibit cell growth and induce apoptosis. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Chlorination : Introduction of chloro groups via electrophilic aromatic substitution.
- Methylthio Group Introduction : Utilization of methyl sulfide reagents to form the methylsulfanyl substituent.
- Purification Techniques : Crystallization or chromatography to obtain pure product.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves nucleophilic substitution reactions, where chloromethyl and methylsulfanyl groups are introduced to a pyrimidine core. Optimization includes adjusting temperature (e.g., 60–80°C), solvent selection (e.g., THF or DMF), and catalysts (e.g., triethylamine). Purification is achieved via column chromatography or recrystallization .
- Data Consideration : Yields vary with stoichiometric ratios of reagents (e.g., 4-chlorobenzyl chloride to thiol derivatives). GC-MS or HPLC can monitor reaction progress.
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC (≥95% purity threshold) .
- Data Contradictions : Discrepancies in NMR shifts may arise from solvent effects or impurities, necessitating repeat analyses.
Q. How is the compound stored to ensure stability, and what safety protocols are recommended?
- Methodology : Store at –20°C in airtight, light-resistant containers. Use fume hoods during handling to avoid inhalation. Waste disposal requires neutralization and segregation for specialized treatment .
Advanced Research Questions
Q. What strategies resolve low yields in multi-step syntheses of this compound?
- Methodology : Intermediate isolation (e.g., via flash chromatography) minimizes side reactions. Kinetic studies (e.g., time-resolved IR spectroscopy) identify rate-limiting steps. Computational tools (e.g., DFT calculations) predict reactive intermediates .
- Data Contradictions : Conflicting yield reports (e.g., 40% vs. 65%) may stem from varying purification techniques or solvent quality.
Q. How can X-ray crystallography elucidate the compound’s structural and electronic properties?
- Methodology : Single-crystal X-ray diffraction determines bond lengths and angles, revealing steric effects of the chloromethyl group. Hirshfeld surface analysis maps intermolecular interactions (e.g., S···Cl contacts) .
- Case Study : A 2009 study resolved disorder in the methylsulfanyl group using anisotropic refinement, highlighting conformational flexibility .
Q. What mechanisms underlie its antimicrobial activity, and how are structure-activity relationships (SAR) explored?
- Methodology : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) identify potency. SAR studies compare analogs (e.g., replacing methylsulfanyl with methoxy) to pinpoint critical substituents .
- Data Contradictions : Activity variations may arise from assay conditions (e.g., broth microdilution vs. agar diffusion).
Q. How do computational models predict its reactivity in nucleophilic substitution reactions?
- Methodology : Molecular docking (e.g., AutoDock Vina) simulates interactions with biological targets (e.g., bacterial enzymes). Quantum mechanical calculations (e.g., Gaussian) model transition states for substitution reactions .
- Case Study : A 2025 study linked electron-withdrawing chloro groups to enhanced electrophilicity at the pyrimidine C4 position .
Q. What methods address discrepancies in reported biological activity data?
- Methodology : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). Control for batch-to-batch purity differences via LC-MS. Meta-analyses of published data adjust for methodological variability .
Q. Methodological Tables
Table 1 : Key Synthetic Parameters and Outcomes
Parameter | Optimal Condition | Yield Range | Reference |
---|---|---|---|
Temperature | 70°C (THF solvent) | 55–70% | |
Catalyst | Triethylamine | +15% yield | |
Purification | Silica gel chromatography | ≥95% purity |
Table 2 : Biological Activity Data (Example)
Organism | MIC (µg/mL) | Assay Type | Reference |
---|---|---|---|
S. aureus | 8.2 | Broth dilution | |
E. coli | 32.1 | Agar diffusion |
Properties
IUPAC Name |
4-chloro-6-(chloromethyl)-2-methylsulfanylpyrimidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2S/c1-11-6-9-4(3-7)2-5(8)10-6/h2H,3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHUCGUSRVUUSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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